molecular formula C21H19BrN2O5 B280105 ethyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

ethyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B280105
M. Wt: 459.3 g/mol
InChI Key: AVYXKQVRLBKYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenoxy group. The cyano and amino groups are then added through nucleophilic substitution reactions. The final step involves the formation of the pyran ring and the esterification to obtain the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions are common, particularly at the bromophenoxy and cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-{5-[(3-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate

Uniqueness

Ethyl 6-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to the specific positioning of the bromophenoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its similar compounds.

Properties

Molecular Formula

C21H19BrN2O5

Molecular Weight

459.3 g/mol

IUPAC Name

ethyl 6-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C21H19BrN2O5/c1-3-26-21(25)18-12(2)28-20(24)14(10-23)19(18)17-9-8-13(29-17)11-27-16-7-5-4-6-15(16)22/h4-9,19H,3,11,24H2,1-2H3

InChI Key

AVYXKQVRLBKYMW-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)COC3=CC=CC=C3Br)C#N)N)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(O2)COC3=CC=CC=C3Br)C#N)N)C

Origin of Product

United States

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